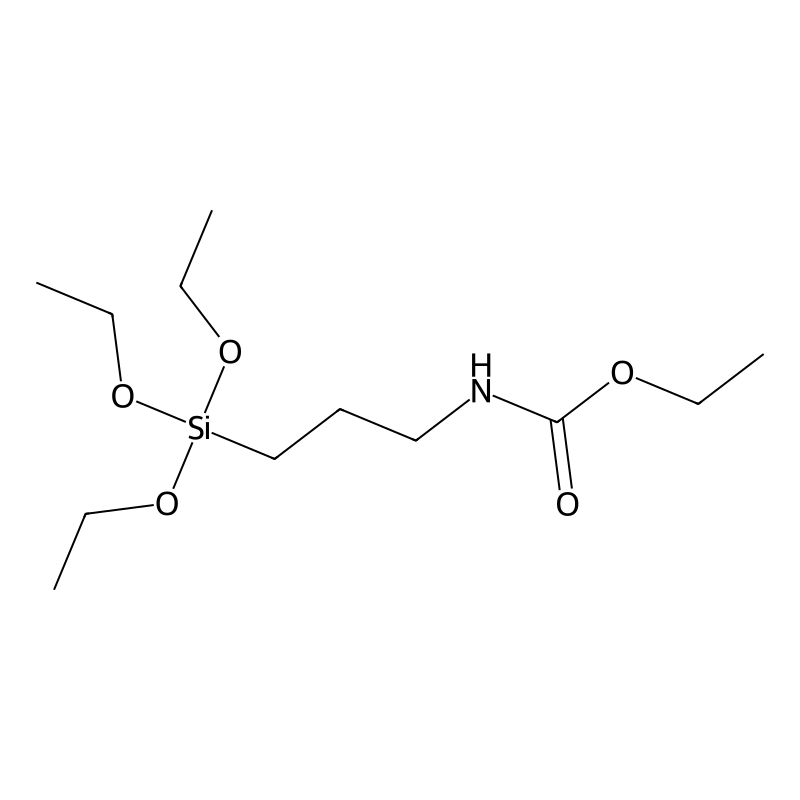

Ethyl (3-(triethoxysilyl)propyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silane Coupling Agent

The molecule contains both an ethoxycarbonyl (ester) group and a triethoxysilyl group. Silane coupling agents are chemicals that can bond inorganic materials (like glass or metal oxides) to organic materials (like polymers). The triethoxysilyl group can react with inorganic surfaces, while the ester group can react with organic materials. This suggests that Ethyl (3-(Triethoxysilyl)propyl)carbamate may have potential as a coupling agent to improve adhesion between inorganic and organic materials.

Precursor for Organic-Inorganic Hybrid Materials

Silane groups are also used as precursors for the formation of organic-inorganic hybrid materials. In these materials, organic and inorganic components are covalently bonded together at the molecular level. The potential ability of Ethyl (3-(Triethoxysilyl)propyl)carbamate to react with both organic and inorganic materials suggests it may be a candidate for use in the development of such materials.

Ethyl (3-(triethoxysilyl)propyl)carbamate is an organosilicon compound with the molecular formula C12H27NO5Si and a molecular weight of 293.43 g/mol. This compound features both an ethoxycarbonyl (ester) group and a triethoxysilyl group, which allows it to act as a coupling agent between organic and inorganic materials. Its structure facilitates interactions with various substrates, enhancing adhesion and bonding properties in composite materials.

- Substitution Reactions: The ethoxy groups can be replaced by nucleophiles such as water or alcohols, leading to the formation of silanol or siloxane derivatives.

- Hydrolysis: Under certain conditions, the compound can undergo hydrolysis, resulting in the release of ethanol and the formation of silanol groups.

- Crosslinking: The triethoxysilyl group enables crosslinking with inorganic surfaces, which is crucial for creating hybrid materials.

Research indicates that Ethyl (3-(triethoxysilyl)propyl)carbamate exhibits potential biological activity, particularly in drug delivery systems. It is capable of enhancing the permeability of hybrid nanocarriers, which can improve the bioavailability of drugs. The compound's interaction with hybrid micelles suggests its utility in developing biocompatible coatings and drug delivery vehicles.

Mechanism of Action- Target of Action: Primarily used in hybrid micelles for drug delivery.

- Mode of Action: Functions through crosslinking mechanisms that affect permeability and stability.

- Biochemical Pathways: Modulates pathways related to the permeability of nanocarriers, impacting drug release profiles.

The synthesis of Ethyl (3-(triethoxysilyl)propyl)carbamate typically involves the reaction of aminopropyltriethoxysilane with diethyl carbonate or ethyl chloroformate. A common method includes heating a mixture of aminopropyltriethoxysilane and sodium ethoxide in ethanol at 55°C, followed by the addition of diethyl carbonate. This process generally proceeds under mild conditions and can be purified using standard techniques such as distillation or chromatography .

Ethyl (3-(triethoxysilyl)propyl)carbamate has diverse applications across various fields:

- Adhesives and Sealants: Enhances bonding between different materials.

- Coatings: Used in the development of protective coatings that require strong adhesion to substrates.

- Drug Delivery Systems: Functions as a coupling agent in hybrid nanocarriers for pharmaceuticals, improving drug solubility and release characteristics .

Studies indicate that Ethyl (3-(triethoxysilyl)propyl)carbamate interacts effectively with both organic and inorganic materials. Its dual functionality allows it to bond with polymers while also reacting with surfaces like glass or metal oxides. This property is particularly beneficial in creating composite materials where strong interfacial adhesion is required.

Ethyl (3-(triethoxysilyl)propyl)carbamate can be compared to several similar compounds based on their structural features and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (3-(trimethoxysilyl)propyl)carbamate | C9H21NO5Si | Contains trimethoxysilyl instead of triethoxysilyl |

| 3-Aminopropyltriethoxysilane | C9H23NO3Si | Used primarily as a silane coupling agent |

| 2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate | C16H31NO7Si | Incorporates methacrylate functionality |

Uniqueness

Ethyl (3-(triethoxysilyl)propyl)carbamate stands out due to its ability to enhance adhesion between organic polymers and inorganic substrates while also functioning effectively in drug delivery systems. Its dual functionality as both a coupling agent and a component in hybrid materials makes it particularly versatile compared to other silane compounds .

The development of ETPC is rooted in the broader evolution of organoalkoxysilane chemistry, which gained momentum in the mid-20th century with the commercialization of silane coupling agents. Carbamate-functional silanes emerged as a niche subclass in the 1970s, driven by demands for improved adhesion in polymer composites and biomedical coatings. ETPC specifically arose from efforts to mask reactive isocyanate groups in silane precursors, as seen in patents describing the synthesis of $$ N $$-silylorganocarbamates via aminoorganosilane reactions with diethyl carbonate. Early applications focused on moisture-curable adhesives, but recent advances have expanded its utility to nanotechnology and biomedicine.

Position within Organoalkoxysilane Chemistry

Organoalkoxysilanes are characterized by their $$ \text{Si–OR} $$ groups, which hydrolyze to form silanol intermediates capable of bonding with inorganic substrates. ETPC distinguishes itself through its carbamate (–NHCOO–) moiety, which introduces hydrogen-bonding and nucleophilic reactivity absent in conventional silanes like (3-aminopropyl)triethoxysilane (APTES). This dual functionality allows ETPC to act as both a coupling agent and a monomer for hybrid organic-inorganic networks, bridging the gap between silicone chemistry and polyurethane systems.

Structural Features and Dual Functionality

ETPC’s structure comprises three key components:

- Triethoxysilyl Group: The $$ \text{Si(OCH}2\text{CH}3)_3 $$ moiety undergoes hydrolysis in aqueous or alcoholic media, forming silanol (–SiOH) groups that condense into siloxane (–Si–O–Si–) networks.

- Propyl Spacer: A $$ \text{CH}2\text{CH}2\text{CH}_2 $$ chain links the silane and carbamate groups, balancing flexibility and steric accessibility.

- Ethyl Carbamate Group: The $$ \text{NHCOOCH}2\text{CH}3 $$ unit participates in hydrogen bonding and enzymatic cleavage, enabling controlled release in drug delivery systems.

This architecture facilitates simultaneous covalent bonding to inorganic substrates (via silanol condensation) and supramolecular interactions with organic matrices (via carbamate groups).

Significance in Materials Science and Organic Chemistry

ETPC’s hybrid nature addresses critical challenges in interfacial engineering. For instance, in composite materials, it enhances adhesion between silica fillers and polyurethane matrices by forming covalent siloxane bonds with the filler and hydrogen bonds with the polymer. In biomedicine, its carbamate group enables conjugation with bioactive molecules, as demonstrated in targeted drug delivery platforms. Additionally, ETPC serves as a precursor for functionalized surfaces in chromatography and sensors, where its hydrolytic stability and reactivity are finely tunable via pH and solvent conditions.

| pH Range | Hydrolysis Rate | Condensation Rate | Primary Mechanism | Stability of Silanols |

|---|---|---|---|---|

| 1-3 (Strongly Acidic) | Very Fast | Slow | SN2 (Protonated alkoxy) | High |

| 3-5 (Weakly Acidic) | Fast | Moderate | SN2 (Protonated alkoxy) | High |

| 5-7 (Neutral) | Slow | Very Slow | Molecular H₂O attack | Moderate |

| 7-9 (Weakly Basic) | Moderate | Fast | Nucleophilic OH⁻ attack | Low |

| 9-12 (Strongly Basic) | Fast | Very Fast | Nucleophilic OH⁻ attack | Very Low |

Under neutral conditions (pH 6-7), the hydrolysis mechanism involves direct molecular water attack on the silicon center, resulting in significantly slower reaction rates [4] [5]. The absence of catalytic protons or hydroxide ions necessitates higher activation energies for the nucleophilic substitution process. This pathway is characterized by the formation of stable silanol intermediates that resist further condensation reactions [4] [5].

Basic conditions (pH > 7) facilitate hydrolysis through hydroxide ion attack on the silicon atom, following a nucleophilic substitution pathway where OH⁻ directly attacks the silicon center [4] [5] [6]. The efficiency of this mechanism depends on the concentration of hydroxide ions, with the reaction rate increasing proportionally to [OH⁻]. Under strongly basic conditions, the formed silanol groups rapidly undergo deprotonation, leading to immediate condensation reactions and the formation of siloxane bonds [4] [5].

The pH-dependent mechanism significantly influences the stability of silanol intermediates. Acidic conditions stabilize silanol groups through hydrogen bonding, allowing for controlled condensation reactions [4]. Conversely, basic conditions promote rapid silanol deprotonation, leading to immediate condensation and the formation of oligomeric species [4] [5]. This pH-dependent behavior is crucial for controlling the reaction kinetics and the final structural characteristics of the siloxane network [4] [5].

Solvent Effects on Hydrolysis Rates

The hydrolysis rate of Ethyl (3-(triethoxysilyl)propyl)carbamate is significantly influenced by the nature of the solvent system, with protic solvents generally promoting faster hydrolysis compared to aprotic solvents [7] [8] [9]. The solvent effects are primarily attributed to the ability of protic solvents to stabilize charged transition states and facilitate proton transfer mechanisms essential for the hydrolysis process [7] [8] [9].

Table 3: Solvent Effects on Hydrolysis Kinetics

| Solvent | Relative Hydrolysis Rate | Dielectric Constant | Effect on Condensation |

|---|---|---|---|

| Water | 1.0 | 80.1 | Promotes |

| Methanol | 2.5 | 32.7 | Moderate |

| Ethanol | 1.8 | 24.5 | Moderate |

| 1-Propanol | 1.2 | 20.3 | Slight |

| 2-Propanol | 0.9 | 17.9 | Slight |

| Acetone | 0.6 | 20.7 | Inhibits |

| Acetonitrile | 0.8 | 37.5 | Inhibits |

| Dioxane | 0.4 | 2.2 | Inhibits |

Alcoholic solvents demonstrate enhanced hydrolysis rates due to their ability to form hydrogen bonds with both the silane substrate and water molecules [7] [8]. The hydrolysis rate in alcoholic media follows the order: methanol > ethanol > 1-propanol > 2-propanol, which correlates with the decreasing ability to separate "free" water molecules from the bulk hydrogen-bonded network structure [8]. This separation is crucial as "free" water molecules are more reactive toward the silicon center compared to hydrogen-bonded water clusters [8].

The dielectric constant of the solvent plays a crucial role in stabilizing charged transition states during the hydrolysis process [9] [10]. Solvents with higher dielectric constants better stabilize the polarized transition states, thereby lowering the activation energy for the hydrolysis reaction [9] [10]. However, the relationship between dielectric constant and hydrolysis rate is not strictly linear, as hydrogen bonding capabilities and steric effects also contribute significantly to the overall reaction rate [9] [10].

Polar aprotic solvents such as acetonitrile and acetone show reduced hydrolysis rates compared to protic solvents, despite their relatively high dielectric constants [9] [10]. This reduction is attributed to the inability of these solvents to participate in hydrogen bonding networks essential for stabilizing the transition states. The presence of polar aprotic solvents can actually inhibit the hydrolysis process by competing with water for coordination sites on the silicon center [9] [10].

The solvent composition also affects the condensation reactions following hydrolysis. Protic solvents not only promote hydrolysis but also facilitate subsequent condensation reactions through their ability to stabilize silanol intermediates and promote intermolecular hydrogen bonding [8] [9]. In contrast, aprotic solvents tend to inhibit condensation reactions by disrupting the hydrogen bonding networks necessary for silanol-silanol interactions [8] [9].

Condensation Reactions

Siloxane Bond Formation Mechanisms

The formation of siloxane bonds in Ethyl (3-(triethoxysilyl)propyl)carbamate systems occurs through multiple pathways, with the dominant mechanism being the condensation of silanol groups formed during the hydrolysis process [11] [12] [13]. The siloxane bond formation proceeds through two primary routes: the silanol-silanol condensation pathway and the silanol-alkoxy condensation pathway [12] [13].

The silanol-silanol condensation represents the most thermodynamically favorable pathway for siloxane bond formation, proceeding through the elimination of water molecules according to the reaction: 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O [13]. This mechanism involves the nucleophilic attack of one silanol group on the silicon center of another silanol molecule, with the hydroxyl group serving as the leaving group [12] [13]. The activation energy for this pathway ranges from 45-55 kJ/mol, making it kinetically accessible under mild conditions [12].

The silanol-alkoxy condensation pathway involves the reaction between a silanol group and an unreacted alkoxy group, resulting in alcohol elimination: R₃Si-OH + R₃Si-OR' → R₃Si-O-SiR₃ + R'OH [12] [13]. This mechanism is particularly relevant during the early stages of condensation when partially hydrolyzed species are present. The activation energy for this pathway is typically 5-10 kJ/mol higher than the silanol-silanol route, making it less favorable but still significant under certain conditions [12].

Table 4: Condensation Mechanisms and Characteristics

| Condensation Stage | Dominant Mechanism | Products Formed | Conversion Rate (%) | Temperature Dependence |

|---|---|---|---|---|

| Early Stage (0-2 hours) | Silanol-Silanol Condensation | Linear Dimers/Trimers | 10-30 | Low (15-25°C) |

| Intermediate Stage (2-24 hours) | Silanol-Alkoxy Condensation | Cyclic Oligomers | 30-70 | Moderate (25-60°C) |

| Late Stage (>24 hours) | Siloxane Redistribution | Cross-linked Networks | 70-95 | High (60-150°C) |

The mechanism of siloxane bond formation is significantly influenced by the presence of catalysts and pH conditions [11] [12]. Under acidic conditions, the condensation proceeds through protonated silanol intermediates, where the enhanced electrophilicity of the silicon center facilitates nucleophilic attack [11] [12]. The protonation of the leaving hydroxyl group creates a better leaving group, thereby lowering the activation energy for the condensation reaction [11] [12].

Under basic conditions, the condensation mechanism involves deprotonated silanol species (silanolates), which act as stronger nucleophiles toward silicon centers [11] [12]. The formation of silanolate ions enhances the nucleophilicity of the attacking species and promotes faster condensation rates. However, this enhanced reactivity can lead to rapid gelation and the formation of highly cross-linked networks [11] [12].

The stereochemistry of siloxane bond formation is influenced by the organic substituents attached to the silicon centers. Bulky substituents create steric hindrance that can affect both the approach of nucleophiles and the departure of leaving groups [12]. This steric influence can lead to the preferential formation of certain geometric isomers and affects the overall network topology of the resulting siloxane structures [12].

Early Stage vs. Late Stage Condensation Processes

The condensation of Ethyl (3-(triethoxysilyl)propyl)carbamate exhibits distinct kinetic and mechanistic differences between early and late stages of the reaction [14] [15] [16]. Early stage condensation (0-2 hours) is characterized by the formation of small oligomeric species, primarily dimers and trimers, through rapid silanol-silanol condensation reactions [14] [15]. During this period, the reaction kinetics follow second-order behavior with respect to silanol concentration, indicating that the rate-determining step involves the bimolecular interaction between two silanol groups [14] [15].

The early stage condensation is driven by the high concentration of reactive silanol groups formed during the initial hydrolysis process [14] [15]. The reaction proceeds preferentially through linear condensation pathways, creating extended chain structures with minimal cross-linking. The activation energy for early stage condensation is approximately 35-40 kJ/mol, reflecting the relatively low energy barrier for silanol-silanol interactions [14] [15].

Spectroscopic monitoring using ²⁹Si Nuclear Magnetic Resonance reveals that early stage condensation products consist predominantly of Q¹ and Q² silicon environments, corresponding to silicon atoms with one and two siloxane bonds, respectively [15] [16]. The distribution of these species provides insight into the extent of condensation and the degree of cross-linking in the developing siloxane network [15] [16].

Late stage condensation (>24 hours) is characterized by fundamentally different kinetic behavior and product distributions [14] [15]. The reaction kinetics shift from second-order to first-order behavior, indicating a change in the rate-determining step from bimolecular silanol interactions to intramolecular rearrangements and cross-linking reactions [14] [15]. The activation energy for late stage processes increases to 50-60 kJ/mol, reflecting the higher energy barriers associated with cross-linking and network formation [14] [15].

During late stage condensation, the predominant mechanism shifts from linear condensation to cyclic condensation and cross-linking reactions [14] [15]. The formation of cyclic structures becomes thermodynamically favorable as the system seeks to minimize internal strain and maximize the number of siloxane bonds. This leads to the development of highly cross-linked three-dimensional networks with Q³ and Q⁴ silicon environments becoming dominant [15] [16].

The transition from early to late stage condensation is accompanied by significant changes in the physical properties of the system [14] [15]. The viscosity increases dramatically as the molecular weight of the oligomeric species grows, eventually leading to gelation when the critical gel point is reached. The gel point typically occurs when the average functionality of the system exceeds 2.0, corresponding to the onset of infinite network formation [14] [15].

Temperature plays a crucial role in determining the balance between early and late stage condensation processes [14] [15]. Higher temperatures favor late stage condensation by providing sufficient thermal energy to overcome the higher activation barriers associated with cross-linking reactions. Conversely, lower temperatures favor early stage linear condensation, allowing for better control over the final network topology [14] [15].

Phase Separation Phenomena

Phase separation in Ethyl (3-(triethoxysilyl)propyl)carbamate systems occurs due to the complex interplay between hydrolysis, condensation, and solvent interactions, leading to the formation of distinct phases with different compositions and properties [17] [18] [19]. The phenomenon is triggered by the progressive change in molecular polarity as hydrolysis converts hydrophobic alkoxy groups into hydrophilic silanol groups, creating thermodynamic instability in the homogeneous system [17] [18].

The phase separation process in silane-containing systems follows a spinodal decomposition mechanism, where small fluctuations in composition are amplified over time, leading to the formation of silane-rich and silane-poor phases [17] [18]. This process is characterized by the absence of a nucleation barrier, allowing for continuous phase separation throughout the reaction volume. The spinodal decomposition is driven by the minimization of free energy through the reduction of interfacial energy between incompatible phases [17] [18].

Electrochemically induced phase separation has been observed in ionic liquid-silane mixtures, where the application of electrical fields at low voltages triggers phase separation at the electrode-electrolyte interface [17] [18] [19]. This phenomenon results not only in bulk phase separation but also in the deposition of porous structures of micrometer size on the electrode surface. The electrochemical process involves the formation of new silicon-nitrogen bonds that become unstable and decompose into silane-rich and silane-poor phases [17] [18] [19].

The kinetics of phase separation are influenced by several factors, including temperature, composition, and the presence of catalysts [17] [18]. Higher temperatures accelerate the phase separation process by increasing molecular mobility and facilitating the redistribution of species between phases. The composition of the initial mixture determines the relative volumes of the separated phases, with silane-rich systems producing larger volumes of the silane-rich phase [17] [18].

Binary monolayer systems of alkyltrichlorosilanes exhibit different types of phase separation depending on the deposition conditions [20]. Three distinct morphologies have been observed: island-type separation, where domains of one component are dispersed in a matrix of the other; hole-type separation, characterized by voids in one phase filled with the other component; and filament-type separation, featuring elongated structures of one phase embedded in the other [20]. The type of phase separation depends on the critical temperature, molecular length, and ambient humidity conditions [20].

The phase separation process has significant implications for the final properties of the siloxane network. The formation of phase-separated structures creates heterogeneity in the network density, leading to variations in mechanical properties, permeability, and chemical reactivity across different regions of the material [17] [18]. This heterogeneity can be advantageous for specific applications but may be detrimental when uniform properties are required [17] [18].

Control of phase separation can be achieved through careful selection of reaction conditions, including temperature, pH, and solvent composition [17] [18]. The use of co-solvents that are miscible with both the silane and aqueous phases can suppress phase separation by maintaining system homogeneity throughout the reaction process. Alternatively, controlled phase separation can be exploited to create materials with tailored morphologies and properties [17] [18].

Re-esterification and Depolymerization Dynamics

The re-esterification and depolymerization of Ethyl (3-(triethoxysilyl)propyl)carbamate systems represent reversible processes that significantly impact the final network structure and properties [21] [22] [23]. Re-esterification occurs when silanol groups react with alcohols present in the system, regenerating alkoxy groups and effectively reversing the hydrolysis process: R₃Si-OH + R'OH → R₃Si-OR' + H₂O [21] [22].

The thermodynamic equilibrium between hydrolysis and re-esterification is governed by the water-to-alcohol ratio in the system [21] [22]. High water concentrations favor hydrolysis and silanol formation, while excess alcohol promotes re-esterification and the regeneration of alkoxy groups. This equilibrium is temperature-dependent, with higher temperatures generally favoring the formation of siloxane bonds through condensation reactions [21] [22].

Depolymerization processes involve the cleavage of siloxane bonds to form smaller oligomeric or monomeric species [21] [22] [23]. This process can occur through several mechanisms, including hydrolytic cleavage, where water molecules attack siloxane bonds to form silanol groups: R₃Si-O-SiR₃ + H₂O → 2 R₃Si-OH [21] [22]. The activation energy for siloxane bond cleavage is typically 80-120 kJ/mol, making it accessible under elevated temperatures or in the presence of catalysts [21] [22].

Catalytic depolymerization represents a more efficient pathway for siloxane bond cleavage, utilizing metal catalysts or strong bases to facilitate the breaking of silicon-oxygen bonds [21] [22] [23]. Fluoride ions have proven particularly effective as catalysts for depolymerization, forming pentacoordinate silicon intermediates that facilitate bond cleavage. The use of potassium fluoride in high-swell solvents enables room-temperature depolymerization of siloxane polymers with high conversion rates [23].

The depolymerization process typically yields cyclic siloxane products, including tetramers (D₄), pentamers (D₅), and hexamers (D₆), which can be separated and purified for reuse [21] [22] [23]. The distribution of cyclic products depends on the reaction conditions, with D₄ typically being the major component (60-80%) due to its thermodynamic stability. The formation of cyclic products is driven by the minimization of ring strain and the maximization of siloxane bond formation [21] [22] [23].

The kinetics of depolymerization are influenced by several factors, including temperature, catalyst concentration, and the molecular weight of the starting material [21] [22] [23]. Higher molecular weight polymers depolymerize more readily due to the increased number of potential cleavage sites and the greater thermodynamic driving force for the formation of smaller, more stable species. The presence of organic substituents on the silicon atoms can affect the depolymerization rate through steric and electronic effects [21] [22] [23].

Re-esterification and depolymerization dynamics are crucial for understanding the long-term stability and behavior of siloxane networks under various environmental conditions [21] [22]. These processes enable the recycling and reprocessing of siloxane materials, contributing to sustainable materials development. The ability to controllably depolymerize siloxane networks and regenerate monomeric precursors represents a significant advancement in the circular economy of silicon-based materials [21] [22] [23].

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester: ACTIVE